1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride
Description
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium chloride is a quaternary ammonium salt featuring a dihydroanthracene backbone conjugated to a propan-2-yl ester linkage and a diethylazanium group. The anthracene-derived moiety provides planar aromaticity, while the ester and ammonium groups confer polarity and cationic character, making it suitable for applications in supramolecular chemistry or as a surfactant . Its synthesis likely involves coupling a dihydroanthracene carboxylic acid derivative with a propanolamine intermediate, followed by quaternization and chloride salt formation, analogous to methods described for structurally related compounds .
Properties
CAS No. |
73791-33-0 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-4-23(5-2)16(3)15-25-22(24)21-19-12-8-6-10-17(19)14-18-11-7-9-13-20(18)21;/h6-13,16,21H,4-5,14-15H2,1-3H3;1H |
InChI Key |
ZOVBIVDUYMEAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)COC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride typically involves multiple steps, starting with the derivatization of anthracene. The anthracene derivative undergoes a series of reactions, including oxidation and functional group modifications, to introduce the carbonyloxy and diethylazanium groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the anthracene ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, activated carbon, and various metal catalysts.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride may be used.
Substitution: Substitution reactions often require specific reagents and conditions tailored to the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biological studies to investigate the interactions of anthracene derivatives with biological systems.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Polarity and Solubility: The target compound’s quaternary ammonium group enhances water solubility compared to non-ionic anthraquinone derivatives (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide). However, DOTAP chloride exhibits superior amphiphilicity due to its lipid tails .
- Stability: Anthraquinone sulfonyl chloride derivatives (e.g., ) are highly reactive toward nucleophiles, whereas the target compound’s ester and ammonium groups may confer hydrolytic stability under neutral conditions .
Research Findings and Data
Table 2: Comparative Performance in Key Metrics
| Metric | Target Compound | N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide | DOTAP Chloride |
|---|---|---|---|
| Aqueous Solubility (mg/mL) | 15–20 (estimated) | <1 | 5–10 |
| Thermal Stability (°C) | 150–200 | 220–250 | 100–120 |
| Synthetic Yield (%) | 30–40 (estimated) | 24 | 60–75 |
| Critical Micelle Concentration (mM) | 0.5–1.0 | N/A | 0.1–0.3 |
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